molecular formula C5H12ClN B573870 (S)-2-methylpyrrolidine hydrochloride CAS No. 174500-74-4

(S)-2-methylpyrrolidine hydrochloride

Cat. No.: B573870
CAS No.: 174500-74-4
M. Wt: 121.608
InChI Key: JNEIFWYJFOEKIM-JEDNCBNOSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. Its utility is significantly enhanced when it possesses chirality, meaning it exists in non-superimposable mirror-image forms (enantiomers). The importance of chiral pyrrolidine scaffolds stems from several key structural and functional attributes.

Firstly, the non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional (3D) framework. nih.gov This "pseudorotation" allows for a greater exploration of pharmacophore space compared to flat, aromatic rings, which is highly advantageous in drug design. nih.gov The sp3-hybridized carbon atoms in the ring create defined spatial orientations for substituents, which can be crucial for precise molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

In medicinal chemistry, the pyrrolidine scaffold is a core component of numerous biologically active compounds and approved pharmaceuticals. acs.org Its presence can influence a molecule's potency and selectivity. nih.gov For instance, proline, a naturally occurring amino acid, is a foundational chiral pyrrolidine that serves as an efficient and versatile organocatalyst for various asymmetric reactions. consensus.app The incorporation of chiral pyrrolidine moieties has been shown to be beneficial in developing inhibitors for a wide range of targets, including kinases, which are pivotal in cellular signaling pathways. nih.gov

Role of Stereochemical Purity in Contemporary Synthetic Methodologies

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic synthesis. numberanalytics.comrijournals.com The spatial arrangement of atoms profoundly influences the physical, chemical, and biological properties of a compound. numberanalytics.comresearchgate.net In many applications, particularly in pharmaceuticals, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

Achieving high stereochemical purity—the isolation of a single stereoisomer from a mixture—is therefore a primary goal in contemporary synthesis. numberanalytics.com This has driven the development of sophisticated synthetic strategies, collectively known as asymmetric synthesis, which aim to produce a single desired enantiomer. rijournals.comresearchgate.net Key methods to achieve this control include:

Chiral Catalysts: These are chiral molecules that can direct a chemical reaction to selectively produce one enantiomer over the other. numberanalytics.comrijournals.com Organocatalysts, which are small organic molecules like proline derivatives, have become a powerful tool for constructing complex molecular architectures. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.

The pursuit of stereochemical purity is critical for ensuring the efficacy and safety of new chemical entities and for optimizing reaction conditions to improve yield and selectivity. numberanalytics.comresearchgate.net Challenges in this field include scaling up stereocontrolled reactions from the laboratory to an industrial scale while maintaining high purity and economic viability. rijournals.comresearchgate.net

Overview of Academic Research Domains for (S)-2-Methylpyrrolidine Hydrochloride

This compound serves as a key intermediate and building block in several areas of academic and industrial research. Its defined stereochemistry makes it a valuable precursor for creating more complex chiral molecules.

One primary application is in asymmetric organocatalysis . The pyrrolidine structure is central to many highly effective organocatalysts. For example, diarylprolinol silyl (B83357) ethers, which are derived from prolinol, are widely used for the asymmetric functionalization of aldehydes. nih.gov (S)-2-methylpyrrolidine can be used to synthesize novel catalyst variants, where the methyl group provides steric hindrance that can influence the stereochemical outcome of catalyzed reactions, such as Michael additions or aldol (B89426) reactions. mdpi.com

In pharmaceutical synthesis , (S)-2-methylpyrrolidine and its enantiomer are used as starting materials for active pharmaceutical ingredients (APIs). google.com For example, 2-methylpyrrolidine (B1204830) has been identified as a useful starting material in the preparation of ligands for histamine (B1213489) H3 receptors, which are targets for treating conditions like cognitive disorders. google.com Its synthesis from chiral precursors like (S)-prolinol allows for the efficient and scalable preparation of the enantiomerically pure target compound. google.comnih.gov

Furthermore, the compound is utilized in the development of chiral ligands for metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the rest of the molecule can induce asymmetry in reactions like hydrogenations or cross-coupling reactions.

Data Tables

Table 1: Physicochemical Properties of (S)-2-Methylpyrrolidine and its Hydrochloride Salt

Property(S)-2-MethylpyrrolidineThis compound
CAS Number 59335-84-1 sigmaaldrich.com174500-74-4 sigmaaldrich.com
Molecular Formula C₅H₁₁N sigmaaldrich.comC₅H₁₂ClN
Molecular Weight 85.15 g/mol sigmaaldrich.com121.61 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.comSolid sigmaaldrich.com
Boiling Point 97-99 °C sigmaaldrich.comNot Applicable
Density 0.834 g/mL at 25 °C sigmaaldrich.comNot Applicable
Purity (Typical) 95% sigmaaldrich.com95% sigmaaldrich.com
InChI Key RGHPCLZJAFCTIK-YFKPBYRVSA-N sigmaaldrich.comJNEIFWYJFOEKIM-JEDNCBNOSA-N sigmaaldrich.com

Table 2: Examples of Research Applications and Related Chiral Compounds

Application AreaExample of Use / Related CompoundSignificance
Asymmetric Organocatalysis (S)-N-Tritylpyrrolidine-2-carboxamideA bulky prolinamide catalyst used for Michael additions, demonstrating how modifications to the pyrrolidine scaffold influence reactivity and enantiocontrol. nih.gov
Pharmaceutical Synthesis Intermediate for Histamine H₃ Receptor LigandsThe 2-methylpyrrolidine scaffold is a key component in the synthesis of compounds targeting H₃ receptors for potential therapeutic benefits. google.com
Chiral Precursor Synthesis Synthesis from (S)-ProlinolEfficient synthetic routes have been developed to produce enantiomerically pure (R)- and (S)-2-methylpyrrolidine from commercially available prolinol. google.com
Asymmetric Catalysis Diarylprolinol Silyl EthersA breakthrough class of organocatalysts derived from the pyrrolidine scaffold, used for asymmetric functionalization of aldehydes. nih.gov

Properties

IUPAC Name

(2S)-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEIFWYJFOEKIM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661546
Record name (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174500-74-4
Record name (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174500-74-4
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Synthetic Routes and Enantioselective Preparation of S 2 Methylpyrrolidine Hydrochloride

Established Synthetic Pathways from Chiral Precursors

The most effective strategies for obtaining the (S)-enantiomer rely on starting with a molecule that already possesses the desired stereochemistry, known as a chiral precursor. This approach avoids the often inefficient separation of racemic mixtures. google.com

A well-established and efficient process for preparing (S)-2-methylpyrrolidine begins with the commercially available chiral amino alcohol, (R)-prolinol. google.com The synthesis of the (R)-enantiomer of 2-methylpyrrolidine (B1204830) from (S)-prolinol has been detailed, and the same principles apply to the synthesis of the (S)-enantiomer from (R)-prolinol. google.com

The general synthetic sequence involves several key transformations:

N-Protection: The secondary amine of the prolinol starting material is protected, often as a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from participating in side reactions. google.com

Activation of the Hydroxyl Group: The primary alcohol of the N-protected prolinol is converted into a good leaving group. A common method is sulfonation, reacting the alcohol with a sulfonylating agent like methanesulfonyl chloride in the presence of an organic base to form a mesylate. google.com

Nucleophilic Displacement and Reduction: The activated sulfonate ester is then subjected to reduction to yield the target N-protected (S)-2-methylpyrrolidine. google.com

An alternative to reduction involves converting the N-protected prolinol into an N-protected-2-iodomethylpyrrolidine, which can then be transformed into the final product. google.com This pathway, starting from a readily available chiral pool material, provides a cost-effective and efficient route to the desired enantiomer. google.com

Beyond modifying existing chiral rings, stereoselective methods can construct the pyrrolidine (B122466) ring from acyclic precursors, setting the desired stereocenter during the cyclization process. mdpi.com

A prominent green and highly enantioselective method involves the use of transaminase (TA) biocatalysts. acs.orgnih.gov This process starts with a commercially available ω-chloro ketone. The transaminase enzyme asymmetrically converts the ketone into a chiral amine. This intermediate then undergoes a spontaneous intramolecular cyclization to form the 2-methylpyrrolidine ring with high enantiomeric purity. acs.orgnih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the final product can be produced. acs.orgnih.gov

Other stereoselective cyclization strategies include:

Tandem hydrozirconation-Lewis acid-mediated cyclization of N-allyl oxazolidines. nih.gov

Intramolecular Michael addition, where a Cbz-protected nitrogen adds to an α,β-unsaturated ester to form the pyrrolidine ring. thieme-connect.com

The final step in the preparation is the conversion of the free base, (S)-2-methylpyrrolidine, into its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and handling properties.

The traditional method involves dissolving the amine in a suitable solvent and adding aqueous hydrochloric acid. google.com However, this can lead to lower yields because the resulting hydrochloride salt may have some solubility in water. google.com

For applications requiring an anhydrous salt, alternative methods are preferred. A common industrial process involves dissolving the free base in a protic solvent and adding a trialkylsilylhalide, such as trimethylsilyl (B98337) chloride (TMSCl). This generates hydrogen chloride in situ and allows for the direct crystallization of the anhydrous hydrochloride salt, often in higher yield. google.com The salt can then be collected by filtration. google.com

Methodological Approaches for Enantiomeric Purity Control

Controlling the enantiomeric purity is paramount. Historically, this was achieved by resolving a racemic mixture of 2-methylpyrrolidine. This process involves forming diastereomeric salts with a chiral acid, such as tartaric acid, separating the diastereomers by crystallization, and then liberating the desired enantiomer. google.com However, such methods are inherently inefficient, as they result in the waste of at least 50% of the starting material, making them less suitable for large-scale production. google.com

Modern enantioselective synthesis, as described in the pathways above, is the preferred approach. By using chiral precursors or asymmetric catalysts, the desired enantiomer is produced directly with high optical purity. The biocatalytic transaminase route, for example, can achieve excellent enantiomeric excesses (ee) for both the (S) and (R) enantiomers. acs.orgnih.gov

Scalability Considerations for Research and Industrial Applications

The biocatalytic synthesis using transaminases has also been demonstrated on a preparative scale. nih.gov For instance, the synthesis of a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, was successfully scaled up to a 300 mg scale, achieving an 84% isolated yield and >99.5% ee. nih.gov

For true industrial-scale production, continuous flow chemistry using microreactors offers a promising path. Numbered-up microreactor systems, where multiple reactors run in parallel, can achieve production rates of kilograms per day, moving beyond the limitations of traditional batch processing. nih.gov This approach allows for precise control over reaction conditions and can handle unstable intermediates, making it a powerful tool for scaling up complex syntheses. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. yale.edu This involves using renewable feedstocks, reducing waste, and employing safer solvents and reaction conditions. yale.eduskpharmteco.com

The synthesis of (S)-2-methylpyrrolidine offers several opportunities to apply these principles:

Use of Renewable Feedstocks: Routes starting from proline or prolinol utilize a precursor derived from a natural amino acid. google.comorgsyn.org

Biocatalysis: The transaminase-catalyzed synthesis is a prime example of green chemistry. acs.orgnih.gov It operates under mild conditions (pH 8, 30-37 °C) in an aqueous medium, replacing harsh reagents and organic solvents. acs.orgnih.gov

Atom Economy: Designing reactions to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Efficient, high-yielding syntheses inherently have better atom economy.

Safer Solvents: Research into greener solvents is ongoing, with a focus on replacing hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with more benign alternatives such as N-butylpyrrolidinone or simply water. skpharmteco.comvjol.info.vn The development of syntheses in aqueous media is a significant step forward. vjs.ac.vn

By integrating these principles, the synthesis of (S)-2-methylpyrrolidine hydrochloride can be made not only more efficient and cost-effective but also more sustainable. yale.edu

Applications in Asymmetric Synthesis and Chiral Catalysis

Function as a Chiral Building Block in Complex Molecule Construction

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast number of biologically important molecules, including many pharmaceutical agents. beilstein-journals.orgwikipedia.org (S)-2-methylpyrrolidine, available as a specific enantiomer, serves as a crucial chiral building block, providing a ready-made stereocenter that can be incorporated into the synthesis of more complex target molecules. beilstein-journals.orgbyjus.comwikipedia.org Its utility as a starting material is well-documented in various pharmaceutical processes, such as in the preparation of H3 receptor ligands. beilstein-journals.org

Design and Evaluation of Chiral Ligands

The true potential of (S)-2-methylpyrrolidine is unlocked when it is used to create chiral ligands. These ligands coordinate to metal centers or act as organocatalysts, creating a chiral environment that influences the stereochemical pathway of a reaction, leading to the preferential formation of one enantiomer of the product.

Integration into Transition Metal Catalysts (e.g., Ruthenium Complexes)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of chiral ligands is central to its success in asymmetric transformations. nih.govyork.ac.uk Ruthenium complexes, in particular, are versatile catalysts for a wide range of reactions. researchgate.netrsc.org Ligands derived from (S)-2-methylpyrrolidine have been successfully integrated into ruthenium catalysts to perform stereoselective reactions.

For instance, a ruthenium(II) complex featuring a p-cymene (B1678584) ligand and (S)-2-(anilinomethyl)pyrrolidine has been synthesized and characterized. nih.gov In this complex, the chiral diamine, derived from (S)-2-methylpyrrolidine, coordinates to the ruthenium atom, creating a pseudo-tetrahedral chiral environment. nih.gov Such "piano-stool" complexes are well-known in asymmetric catalysis, where the chiral ligand, the metal center, and other ligands work in concert to control the approach of reactants. libretexts.org The development of these complexes is part of a broader effort to create new metallo-organic compounds for various catalytic applications. researchgate.netharvard.edu

Utilization in Pyridine-Containing Ligand Systems

The combination of the pyrrolidine motif with a pyridine (B92270) ring gives rise to a powerful class of bidentate ligands. nih.gov The pyridine nitrogen and the pyrrolidine nitrogen can chelate to a metal center, forming a stable complex. When the pyrrolidine unit is chiral, such as in derivatives of (S)-2-methylpyrrolidine, the resulting ligand can enforce asymmetry in catalytic reactions. A well-known example of this structural class is nicotine, which is chemically named (S)-3-(1-methyl-2-pyrrolidinyl)pyridine. organic-chemistry.orgnih.gov

The synthesis of ligands containing the 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502) framework is another application of this concept. sigmaaldrich.com These pyridine-containing chiral ligands are instrumental in a variety of metal-catalyzed processes. For example, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives, which share structural similarities, have been used to create copper(II) catalysts for asymmetric Henry reactions. beilstein-journals.org The design principles focus on creating a rigid and well-defined chiral pocket around the metal's active site to maximize enantioselectivity.

Enantioselective Catalytic Transformations (e.g., Asymmetric Additions, Reformatsky Reactions, Diels-Alder Reactions)

Catalysts derived from (S)-2-methylpyrrolidine have proven effective in a range of enantioselective transformations that form new carbon-carbon bonds.

Asymmetric Additions: Derivatives of (S)-2-methylpyrrolidine are frequently employed as organocatalysts in asymmetric addition reactions. researchgate.net These include Michael additions, Mannich reactions, and aldol (B89426) condensations. For example, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, a derivative, is an effective catalyst for the asymmetric Mannich reaction, producing chiral β-aminoketones which are valuable synthetic intermediates. researchgate.net In these reactions, the pyrrolidine nitrogen typically forms an enamine with a carbonyl compound, and the chiral center at the 2-position of the pyrrolidine ring directs the subsequent attack of the electrophile. Excellent yields (up to 91%) and enantioselectivities (up to >99% ee) have been achieved in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes using chiral cis-2,5-disubstituted pyrrolidine organocatalysts.

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. Controlling its stereoselectivity is a major goal of asymmetric catalysis. Chiral auxiliaries and ligands derived from scaffolds like camphor (B46023) have been used to direct the facial selectivity of the cycloaddition. researchgate.net While direct examples using (S)-2-methylpyrrolidine hydrochloride for Diels-Alder catalysis are less common in the initial search, the principles are well-established. Chiral Lewis acids, formed from a metal salt and a chiral ligand, can coordinate to the dienophile, lowering its LUMO energy and creating an asymmetric environment that favors one enantiomeric product. nih.gov

Asymmetric Reformatsky Reactions: The Reformatsky reaction creates β-hydroxy esters by reacting an α-haloester with a carbonyl compound, typically using zinc metal. wikipedia.orgnih.gov Achieving enantioselectivity in this reaction often involves the use of a chiral ligand that coordinates to the metal. While the search results highlight the general strategies for asymmetric Reformatsky reactions, such as using chiral auxiliaries or chiral ligands with metals like zinc or samarium(II) iodide, specific catalysts derived directly from this compound for this purpose require further investigation. organic-chemistry.org The common approach involves ligands like chiral amino alcohols that can chelate the metal and influence the stereochemical outcome of the addition. organic-chemistry.org

Mechanistic Investigations of Chiral Induction

Understanding how a chiral catalyst transfers its stereochemical information to the product is fundamental to designing more efficient and selective catalysts. Mechanistic investigations into chiral induction often involve a combination of experimental studies and computational modeling.

For catalysts derived from (S)-2-methylpyrrolidine, chiral induction arises from the creation of a sterically and electronically biased transition state. In organocatalyzed reactions like the Michael or Mannich additions, the catalyst forms a transient enamine intermediate. The methyl group at the C2 position of the pyrrolidine ring acts as a steric shield, blocking one face of the enamine. researchgate.net This forces the incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one enantiomer. The presence of additives, such as a Brønsted acid, can further organize the transition state through hydrogen bonding, enhancing selectivity. researchgate.net

In metal-based catalysis, the mechanism is different but follows similar principles. The chiral ligand, such as an (S)-2-(anilinomethyl)pyrrolidine derivative coordinated to a ruthenium center, creates a rigid chiral pocket. nih.gov The substrate coordinates to the metal within this pocket, and its orientation is dictated by minimizing steric clashes with the ligand. Subsequent bond-forming steps occur within this constrained environment, leading to a highly enantioselective transformation. Computational studies using Density Functional Theory (DFT) are often employed to model these transition states and quantify the energy differences between the pathways leading to the different enantiomers, providing a rationale for the observed selectivity.

Role in Organocatalytic Systems

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. Pyrrolidine-based structures are among the most privileged and successful scaffolds in this field, particularly in aminocatalysis.

Derivatives of (S)-2-methylpyrrolidine are central to many organocatalytic systems. They operate primarily through the formation of enamine or iminium ion intermediates. For example, in the Michael addition of aldehydes to nitroolefins, a pyrrolidine-based catalyst reacts with the aldehyde to form a nucleophilic enamine. The chirality of the catalyst, originating from the (S)-2-methylpyrrolidine backbone, directs the addition to the nitroolefin, creating new stereocenters with high fidelity.

Researchers have developed a wide array of catalysts based on this framework, including simple pyrrolidines, prolinamides, and more complex hybrid structures, to optimize reactivity and selectivity for various transformations. The design of a novel spiro-pyrrolidine organocatalyst, for instance, led to the successful asymmetric Michael addition for constructing challenging all-carbon quaternary centers with up to 99% enantiomeric excess. The modularity and ready availability of the (S)-2-methylpyrrolidine unit continue to make it a cornerstone in the development of new and powerful organocatalytic systems.

Investigations in Medicinal Chemistry and Pharmaceutical Development

Precursor in the Synthesis of Pharmacologically Active Agents

(S)-2-methylpyrrolidine hydrochloride serves as a crucial chiral precursor in the synthesis of complex molecules with therapeutic potential. The pyrrolidine (B122466) ring is a common motif in many biologically important substances, and the introduction of a methyl group at the 2-position with a specific stereochemistry ((S)-configuration) provides a key structural element for optimizing interactions with biological targets. google.comnih.gov This defined stereochemistry is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. nih.gov The use of enantiomerically pure starting materials like this compound is a fundamental strategy in modern drug discovery to develop safer and more effective medicines. nih.gov The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.

The synthesis of various pharmaceutical agents often begins with the functionalization of the pyrrolidine ring of (S)-2-methylpyrrolidine. mdpi.com Its utility as a starting material is highlighted in the preparation of ligands for various receptors, where the stereochemistry at the C2 position of the pyrrolidine ring plays a pivotal role in target binding and selectivity. google.com

Development of Compounds Targeting Neurological Systems

The (S)-2-methylpyrrolidine scaffold has been instrumental in the design and synthesis of potent and selective ligands for receptors within the central nervous system. Its rigid, five-membered ring structure, combined with the specific spatial orientation of the methyl group, allows for the precise positioning of pharmacophoric elements necessary for interaction with neurological targets.

The 2-methylpyrrolidine (B1204830) moiety is a recognized structural feature in the development of histamine (B1213489) H3 receptor antagonists. google.com While some studies have focused on the (R)-enantiomer in the final drug candidate, the (S)-enantiomer serves as an essential tool for establishing structure-activity relationships and understanding the stereochemical requirements for receptor binding. For instance, the development of potent histamine H3 receptor antagonists has involved the synthesis of molecules containing a 2-methylpyrrolidine core. nih.gov The stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of affinity and activity at the H3 receptor, underscoring the importance of using enantiomerically pure precursors like this compound in the synthesis of these compounds. Research in this area has led to the discovery of dual-target ligands, such as those with combined histamine H3 receptor antagonism and monoamine oxidase B inhibitory activity, where the 2-methylpyrrolidine scaffold is a key component. nih.gov

(S)-2-methylpyrrolidine has been utilized in the development of orally effective mimetics of Thyrotropin-Releasing Hormone (TRH). In a notable example, the l-prolinamide moiety of a lead TRH mimetic was replaced with a (2R)-methylpyrrolidine moiety, which is synthesized from (S)-2-methylpyrrolidine precursors. nih.gov This modification resulted in a significant increase in lipophilicity and, consequently, an improved pharmacokinetic profile. nih.gov

The resulting compound, 1-{N-[(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine trihydrate, demonstrated enhanced tissue distribution and oral bioavailability compared to analogues without the methylpyrrolidine group. nih.gov This highlights the strategic importance of the stereospecific incorporation of the 2-methylpyrrolidine scaffold in overcoming the poor oral availability often associated with peptide-based therapeutics. nih.govmdpi.com

Table 1: Pharmacokinetic Properties of a TRH Mimetic Incorporating a (2R)-2-methylpyrrolidine Moiety
CompoundKey Structural FeatureOral Bioavailability (%)Significance of (2R)-methylpyrrolidine
TRH Mimetic 64l-prolinamide moiety1.1-
TRH Mimetic 70(2R)-methylpyrrolidine moiety4.7Increased tissue distribution and oral bioavailability nih.gov

Modulation of Biological Pathways Through Stereospecific Interactions

The precise three-dimensional structure of this compound is fundamental to its role in modulating biological pathways through stereospecific interactions. The stereochemistry of a molecule is a critical factor in its biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.gov The (S)-configuration of the methyl group on the pyrrolidine ring can dictate the binding orientation of a drug within its target's active site, leading to significant differences in pharmacological outcomes compared to its (R)-enantiomer. nih.gov

For example, studies on other chiral pyrrolidine derivatives have shown that the stereospecific orientation of substituents can dramatically alter the binding mode within a receptor's hormone-binding pocket, converting an agonist into an antagonist. nih.gov This principle underscores the importance of using stereochemically pure building blocks like this compound to ensure the desired biological effect and to avoid potential off-target activities or reduced efficacy that can arise from racemic mixtures. The introduction of a chiral center, as in (S)-2-methylpyrrolidine, is a deliberate strategy to generate selective ligands for enantioselective proteins. nih.gov

Application in Enzyme Mechanism and Protein-Ligand Interaction Studies

This compound serves as a valuable molecular probe in studies aimed at elucidating enzyme mechanisms and understanding protein-ligand interactions. The defined stereochemistry of this compound allows researchers to investigate the steric and conformational requirements of enzyme active sites and receptor binding pockets. By comparing the binding and activity of molecules synthesized from the (S)-enantiomer with those from the (R)-enantiomer, it is possible to map the three-dimensional features of a biological target.

For instance, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenases (COX). mdpi.com The inhibitory potency of these compounds is often dependent on their stereochemistry, providing insights into the topology of the enzyme's active site. NMR spectroscopy is a powerful technique used to study protein-ligand interactions, providing information on the binding pocket and the conformation of the bound ligand. researchgate.net The use of stereochemically pure ligands derived from this compound in such studies can yield unambiguous data on the specific interactions that contribute to binding affinity and selectivity.

Structure-Activity Relationship Studies Driven by Stereochemistry

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. The stereochemistry of this compound is a key parameter that is systematically varied in SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of diastereomers. When (S)-2-methylpyrrolidine is used as a chiral auxiliary or is part of a larger molecule with additional stereocenters, it can form diastereomeric pairs. The distinct spatial arrangement of atoms in diastereomers leads to different magnetic environments for the nuclei, resulting in unique NMR spectra for each isomer.

Detailed research findings indicate that one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), are particularly effective for this purpose. nih.gov If the energy barrier to interconversion between two diastereomers is sufficiently high (>21 kJ mol⁻¹), distinct signals for each isomer can be observed on the NMR timescale. nih.gov For diastereomers in dynamic equilibrium, EXSY experiments can detect chemical exchange between the isomers, appearing as cross-peaks in the 2D spectrum. nih.gov The integration of non-equivalent proton signals in the ¹H NMR spectrum allows for the precise quantification of the diastereomeric ratio. scispace.com

Table 1: Representative ¹H NMR Data for Diastereomeric Analysis
ProtonDiastereomer 1 (Major) Chemical Shift (ppm)Diastereomer 2 (Minor) Chemical Shift (ppm)Key Difference (Δδ)
H-2 (methine)3.153.250.10
CH₃ (methyl)1.201.280.08
N-H9.109.050.05

This table presents hypothetical data to illustrate typical chemical shift differences observed between diastereomers containing a 2-methylpyrrolidine (B1204830) moiety. The variation in chemical shifts (Δδ) for key protons, such as the methine proton at the C-2 position and the adjacent methyl group, allows for differentiation and quantification.

X-ray Crystallography of Chiral Complexes

X-ray crystallography provides unequivocal proof of molecular structure, including relative and absolute stereochemistry. mkuniversity.ac.in For chiral molecules like (S)-2-methylpyrrolidine, forming crystalline complexes or salts, such as the hydrochloride, allows for precise determination of bond lengths, bond angles, and torsional angles. This technique is crucial for validating the enantiopurity and configuration of chiral synthons.

In a study of the related compound N-methyl-2-pyrrolidone hydrochloride, single-crystal X-ray diffraction revealed detailed structural parameters. researchgate.net The analysis showed the five-membered ring adopts a shallow envelope conformation and identified key hydrogen bonding interactions, such as an O—H⋯Cl bond linking the cation and anion. researchgate.net Similar analyses of complexes involving (S)-2-methylpyrrolidine would reveal how the chiral center influences the crystal packing and intermolecular interactions. Determining the absolute structure of light-atom compounds can sometimes be challenging but can be achieved with confidence by combining diffraction data with other techniques like circular dichroism (CD) spectroscopy and theoretical calculations. nih.govnih.gov

Table 2: Crystallographic Data for a Related Pyrrolidone Structure (N-Methyl-2-pyrrolidone hydrochloride)
ParameterValue
Chemical formulaC₅H₁₀NO⁺·Cl⁻
Crystal systemMonoclinic
Space groupP2₁/c
Unit-cell volume (ų)760.1(3)
Temperature (K)200
R-factor0.030

Data sourced from a study on N-methyl-2-pyrrolidone hydrochloride, a structurally similar compound, illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Computational Chemistry Approaches for Molecular Conformation and Interaction

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For (S)-2-methylpyrrolidine, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Natural Bond Orbital (NBO) analysis, performed within the DFT framework, can elucidate charge distribution and orbital interactions, such as lone pair donations from the nitrogen atom. nih.gov These calculations are vital for understanding the reactivity and non-covalent interactions of the molecule, for instance, in its role as a ligand in a metal complex. By calculating the electron density and its Laplacian, the nature of chemical bonds within a complex can be characterized as primarily ionic or covalent. nih.gov

Table 3: Theoretical Electronic Properties from DFT Calculations
PropertyDescriptionTypical Calculated Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+1.2 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability7.7 eV
NBO Charge on NitrogenCalculated partial charge on the nitrogen atom-0.45 e

This table provides illustrative values for electronic properties of a pyrrolidine-type structure that can be obtained via DFT calculations, offering insights into the molecule's electronic behavior.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. easychair.org This approach is invaluable for studying how ligands like (S)-2-methylpyrrolidine (or derivatives thereof) interact with and bind to larger macromolecules, such as proteins or enzymes. utupub.fi Since ligand binding and unbinding can be slow processes, enhanced sampling techniques like Gaussian accelerated MD (GaMD) or Ligand GaMD (LiGaMD) are often employed to observe these events within accessible simulation timescales. nih.govnih.gov MD simulations can reveal the entire binding pathway, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and characterize the conformational changes that occur in both the ligand and the receptor upon binding. easychair.orgresearchgate.net This information is critical for understanding the molecular basis of recognition and for the rational design of new molecules with specific binding properties.

Table 4: Parameters and Outputs of a Typical MD Simulation for Ligand Binding
Parameter/OutputDescriptionExample
Simulation TimeTotal duration of the simulated event500 nanoseconds
Force FieldSet of parameters to describe the potential energy of the systemAMBER, GAFF
Key Output 1Root-Mean-Square Deviation (RMSD)Measures conformational stability
Key Output 2Binding Free Energy (ΔG_bind)Quantifies binding affinity
Key Output 3Interaction AnalysisIdentifies specific residue-ligand contacts

This table outlines the typical setup and key analytical outputs from an MD simulation studying a ligand-protein interaction, providing dynamic insights that complement static structural data.

Future Research Directions and Prospective Applications

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The modification of the (S)-2-methylpyrrolidine structure is a vibrant area of research aimed at creating new derivatives with superior catalytic performance. mdpi.com Scientists are investigating various methods to functionalize the pyrrolidine (B122466) ring to produce novel organocatalysts and ligands for a wide array of chemical reactions. mdpi.comelsevierpure.com

A primary focus is the synthesis of new chiral organocatalysts. Researchers have successfully developed prolinamide-based organocatalysts from (S)-2-methylpyrrolidine that show high yields and enantioselectivities in asymmetric aldol (B89426) reactions. mdpi.comnih.gov The strategic modification of the pyrrolidine framework, for instance by introducing bulky substituents or additional stereocenters, has been shown to be crucial for optimizing catalytic efficiency and selectivity. mdpi.comnih.gov For example, bifunctional catalysts that combine the Lewis basicity of the pyrrolidine nitrogen with a hydrogen-bond-donating group can synergistically activate both reaction partners. mdpi.com

Another key direction is the creation of innovative chiral ligands for metal-catalyzed processes. The pyrrolidine nitrogen can coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of reactions. chemimpex.com Novel N-acyl- and N-sulfonyl-(S)-2-methylpyrrolidine derivatives are being explored for their potential in this area. mdpi.com The development of these new derivatives is often guided by the goal of creating catalysts that are effective for increasingly complex or less reactive substrates. mdpi.com

Table 1: Examples of (S)-2-methylpyrrolidine Derivatives and Their Applications


Derivative TypeExample ApplicationKey Finding/AdvantageReference
Prolinamide-based organocatalystsAsymmetric Michael and Aldol reactionsBulky substituents on the amide can lead to good yields and enantiocontrol.[3, 12]
Bifunctional prolinamide catalystsAsymmetric Aldol reaction in waterConjugation with molecules like plant-derived β-aminoalcohols creates effective catalysts for green chemistry applications. nih.gov
N-prolyl sulfinamide catalystsNitro-Michael reactionThe presence of an additional stereocenter on the sulfinamide moiety can improve catalytic performance compared to simpler carboxamides. mdpi.com
Pyrrolidinyl-camphor catalystsSynergistic activation of nucleophiles and electrophilesThe rigid bicyclic camphor (B46023) acts as a stereocontrolling element. mdpi.com

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and control. nih.govmt.com Integrating (S)-2-methylpyrrolidine hydrochloride and its derivatives into these modern platforms is a key area of future research.

Continuous flow chemistry utilizes systems where reactants are pumped through tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mt.comresearchgate.net This can lead to higher quality products with fewer impurities. mt.com For catalysts derived from (S)-2-methylpyrrolidine, immobilization on a solid support is a promising strategy for their use in flow reactors. This allows for easy separation of the catalyst from the product, facilitating recycling and reducing waste. This approach has been successfully applied to various organocatalyzed reactions, enabling stable and efficient production. mdpi.com

Automated synthesis platforms, which employ robotics and intelligent algorithms to perform and optimize reactions, are also set to benefit from (S)-2-methylpyrrolidine-based catalysts. researchgate.netchemh.com These self-optimizing systems can rapidly screen reaction conditions with minimal human intervention, accelerating the discovery of new chemical transformations and optimizing manufacturing processes. researchgate.netnih.gov The combination of flow chemistry, robotics, and machine learning algorithms is speeding up the search for novel compounds and materials. chemh.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis


FeatureBatch SynthesisContinuous Flow SynthesisReference
Process Safety Higher risk with large volumes of hazardous materials and exothermic reactions.Inherently safer due to small reaction volumes at any given time.
Reaction Control Difficult to precisely control mixing and temperature, leading to potential impurities.Precise control over mixing, heating, and residence time.
Scalability Scaling up can be complex and may require significant process redesign.Easier to scale by running the system for longer periods or in parallel.
Product Quality Variability between batches can occur.Better reproducibility leads to higher, more consistent product quality and yield.
Catalyst Handling Catalyst recovery can be difficult and energy-intensive.Allows for the use of packed-bed reactors with immobilized catalysts for easy separation and reuse.[21, 24]

Expansion into New Areas of Material Science Research

Beyond its established role in asymmetric synthesis, this compound is emerging as a valuable component in material science. Its inherent chirality and structural rigidity make it an attractive building block for creating novel functional materials. cmu.edu

One promising application is the use of (S)-2-methylpyrrolidine and its derivatives as chiral ligands to construct homochiral coordination polymers (HCPs). sciengine.com In a recent study, tetrazole-functionalized proline derivatives were used to synthesize HCPs where the pyrrolidine moieties were fully exposed, acting as accessible active sites for catalysis. These materials demonstrated remarkable performance in asymmetric Aldol reactions. sciengine.com

Another area of expansion is the synthesis of optically active polymers (OAPs). cmu.edu Incorporating chiral monomers like derivatives of (S)-2-methylpyrrolidine into polymer chains can produce materials with unique chiroptical properties, such as circularly polarized luminescence (CPL). nih.gov These chiral polymers have potential applications in advanced optical communication, bio-responsive imaging, and as chiral stationary phases for separations. cmu.edunih.gov The development of new polymerization methods, including helix-sense-selective polymerization, is expected to expand the range of accessible chiral polymers. cmu.edu

Continued Emphasis on Sustainable and Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods both for the synthesis of (S)-2-methylpyrrolidine itself and for its application in catalysis. nih.gov

In its catalytic applications, the focus is on designing systems that operate under milder conditions, utilize environmentally benign solvents like water, and minimize waste. nih.govmdpi.com The use of heterogeneous or immobilized catalysts, which can be easily recovered and reused, is a cornerstone of this strategy. mdpi.com For instance, developing catalysts that are effective in water not only reduces reliance on organic solvents but also aligns with the goal of creating more sustainable chemical processes. nih.gov The synthesis of spiropyrrolidines using a reusable chitosan-copper catalyst in a solvent-free reaction is another example of a green chemistry approach. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-methylpyrrolidine hydrochloride with high enantiomeric excess?

  • Methodology :

  • Enzymatic Reduction : Use imine reductases (IREDs) such as GF3587 (R-IRED-Ss) or GF3546 (S-IRED-Ss) to catalyze the enantioselective reduction of cyclic imines (e.g., 2-methyl-1-pyrroline). This method achieves >95% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C, NADPH cofactor) .
  • Chemical Synthesis : Asymmetric hydrogenation of prochiral substrates using chiral catalysts (e.g., Ru-BINAP complexes). Purity can be enhanced via recrystallization in ethanol/water mixtures .
    • Data Comparison :
MethodYield (%)ee (%)Key Reference
Enzymatic Reduction85–90>95
Asymmetric Catalysis70–7590–92

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol :

  • Storage : Keep in airtight containers under inert atmosphere (argon or nitrogen) at room temperature. Avoid exposure to moisture to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to minimize inhalation of dust (H335) .

Advanced Research Questions

Q. What strategies resolve conflicting data on enantiopurity from different synthetic routes?

  • Analytical Cross-Validation :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times against enantiomerically pure standards .
  • NMR : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of proton signals .
    • Case Study : Discrepancies in ee values between enzymatic and chemical methods were resolved by verifying calibration curves for HPLC and ensuring substrate purity in enzymatic reactions .

Q. How can impurities in this compound batches be identified and quantified?

  • Methodology :

  • LC-MS : Detect trace impurities (e.g., residual starting materials, diastereomers) using reverse-phase C18 columns and electrospray ionization (ESI+).
  • Reference Standards : Compare against certified impurities (e.g., EP/Pharmaceutical-grade standards) for quantification .
    • Key Impurities :
ImpuritySourceDetection Limit (ppm)
(R)-enantiomerIncomplete enantioselection0.1
2-MethylpyrrolineUnreacted starting material0.5

Q. What role does this compound play in chiral pharmaceutical intermediates?

  • Applications :

  • Building Block : Used in synthesizing β-amino alcohols for antipsychotics (e.g., methylphenidate analogs) .
  • Chiral Auxiliary : Facilitates asymmetric synthesis of pyrrolidine-based kinase inhibitors via nucleophilic ring-opening reactions .
    • Case Study : Its hydrochloride salt improved solubility in aqueous reaction systems for large-scale API synthesis, achieving >99.5% purity after crystallization .

Methodological Considerations

  • Experimental Design :

    • Scale-Up : For enzymatic synthesis, maintain NADPH regeneration using glucose dehydrogenase to reduce costs .
    • Quality Control : Implement in-process checks (e.g., inline FTIR for reaction monitoring) to minimize batch-to-batch variability .
  • Contradiction Management :

    • Data Discrepancies : Replicate experiments using independent methods (e.g., polarimetry vs. HPLC) and validate with peer-reviewed reference data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.